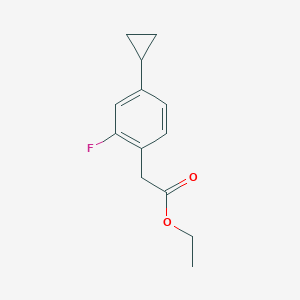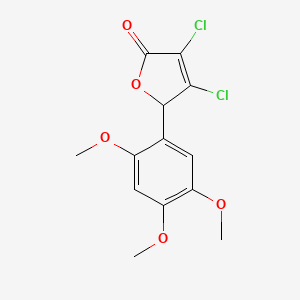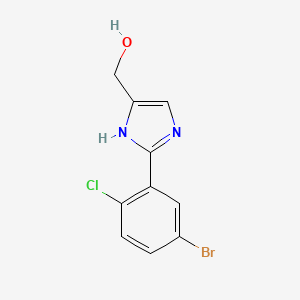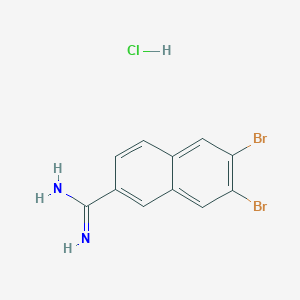
Methyl 3-amino-6-methylquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-6-methylquinoline-2-carboxylate is a chemical compound with the molecular formula C12H12N2O2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by a quinoline core structure with an amino group at the 3-position, a methyl group at the 6-position, and a carboxylate ester at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-methylquinoline-2-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacob synthesis is a classical method used for constructing the quinoline scaffold. This method typically involves the condensation of aniline derivatives with β-ketoesters in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed in industrial settings due to their efficiency and scalability .
化学反応の分析
Types of Reactions
Methyl 3-amino-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline compounds .
科学的研究の応用
Methyl 3-amino-6-methylquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-amino-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the amino and carboxylate groups can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Methylquinoline: Lacks the amino and carboxylate groups.
3-Aminoquinoline: Lacks the methyl and carboxylate groups.
Uniqueness
Methyl 3-amino-6-methylquinoline-2-carboxylate is unique due to the presence of both the amino and carboxylate groups, which enhance its reactivity and potential biological activity. The combination of these functional groups with the quinoline core makes it a versatile compound for various applications .
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
methyl 3-amino-6-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-10-8(5-7)6-9(13)11(14-10)12(15)16-2/h3-6H,13H2,1-2H3 |
InChIキー |
PMEDSGQFDXXMTM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677601.png)









